molecular formula C9H18 B8635998 Ethene propene 1-butene CAS No. 25895-47-0

Ethene propene 1-butene

Cat. No. B8635998
M. Wt: 126.24 g/mol
InChI Key: IYYGCUZHHGZXGJ-UHFFFAOYSA-N
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Patent
US04368291

Procedure details

The polymerization is carried out in the apparatus described in Example 1. Per hour, 100 kg of n-butane are introduced into the 0.25 m3 polymerization kettle via a pump. 5.0 g per hour of a TiCl3.0.5 AlCl3 catalyst (obtained by reducing 1 mol of TiCl4 with 0.7 mol of Al(C2H5)3Cl3 (as a 20 percent strength solution in hexane) at 0° C. using a reaction time of 6 hours, and a post-reaction time of 6 hours at 0° to 10° C., heating at 130° C. (6 hours) and subsequent isolation), are metered into the stream of n-butane. Separately therefrom, 17 g of Al(C2H5)3 are introduced into the n-butane per hour. 600 l (S.T.P.) of hydrogen are introduced per hour into the polymerization kettle. Ethene is added until the pressure is 20 bars, and this value is maintained by further addition of ethene. The polymerization temperature is kept at 85° C. by jacket cooling and circulatory gas cooling. The polyethene suspension obtained in this polymerization kettle is introduced continuously, through a slide valve regulated by the level in the kettle, into a horizontal 2 m3 reactor equipped with a mixing stirrer. The suspension contains 54 kg of polyethene in 46 kg of n-butane. The reactor is equipped with jacket cooling and circulatory gas cooling. By these means, the polymerization temperature is kept at 80° C. Per hour, 50 l (S.T.P.) of hydrogen, 3.3 l (S.T.P.) of hydrogen chloride, 50 kg of propene, 5 g of TiCl3.0.5 AlCl3 (in 50 g of n-butane) and 5 g of Al(C2H5)2Cl are introduced into the reactor. The solids content in this reactor rises to 61 kg of polyolefin in 39 kg of the dispersion medium. This free-flowing powder is introduced continuously, through a pressure lock, into a fluidized bed having a reaction space of 2 m3, in which the polyolefin is fluidized by means of 1-butene, the as yet unpolymerized propene and the n-butane, these constituents being cooled to 25° C., and circulated, in a circuit comprising a cooler. The polymerization is continued at 75° C. under a pressure of 7 bar. Per hour, 5 g of Al(C2H5)2Cl and 50 l (S.T.P.) of hydrogen are introduced into the circulating gas through a vaporizer. Per hour, a suspension of 10.0 g of TiCl3.0.5 AlCl3 in 50 g of n-butane is added to the fluidized polyolefin. The pressure of 7 bar is maintained by adding 1-butene. The hydrocarbons which have partially condensed in the cooler of the circuit are separated off. The remaining volatile hydrocarbons are removed as described in Example 1. Per hour, 184 kg of an ethene/propene/1-butene block copolymer are obtained; this copolymer comprises a polyethene block, a polypropene block and a block of a propene/1-butene copolymer and has the following properties:
[Compound]
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyolefin
Quantity
61 kg
Type
reactant
Reaction Step Two
[Compound]
Name
polyolefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
TiCl3
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polyolefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
50 g
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Al(C2H5)3Cl3
Quantity
0.7 mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
46 kg
Type
solvent
Reaction Step Thirteen
Name
Quantity
1 mol
Type
catalyst
Reaction Step Fourteen
Quantity
17 g
Type
catalyst
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Name
Quantity
50 g
Type
catalyst
Reaction Step 16
Quantity
5 g
Type
catalyst
Reaction Step 16
Quantity
50 L
Type
reactant
Reaction Step 17
Quantity
5 g
Type
catalyst
Reaction Step 17
Quantity
600 L
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 19
Quantity
100 kg
Type
solvent
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
50 L
Type
reactant
Reaction Step 23
Quantity
3.3 L
Type
reactant
Reaction Step 24
Quantity
50 kg
Type
reactant
Reaction Step 25
[Compound]
Name
TiCl3
Quantity
5 g
Type
reactant
Reaction Step 26

Identifiers

REACTION_CXSMILES
[H][H].C=C.Cl.[CH2:6]=[CH:7]C.[CH2:9]=[CH:10][CH2:11][CH3:12].[Al+3].[Cl-].[Cl-].[Cl-]>[Al+3].[Cl-].[Cl-].[Cl-].CCCCCC.CCCC.Cl[Ti](Cl)(Cl)Cl.[Al](CC)(CC)CC.[Al](Cl)(CC)CC>[CH2:6]=[CH2:7].[CH2:9]=[CH:10][CH3:11].[CH2:9]=[CH:10][CH2:11][CH3:12] |f:5.6.7.8,9.10.11.12,18.19.20|

Inputs

Step One
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyolefin
Quantity
61 kg
Type
reactant
Smiles
Step Three
Name
polyolefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCC
Step Six
Name
TiCl3
Quantity
10 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
polyolefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 g
Type
solvent
Smiles
CCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Nine
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Al(C2H5)3Cl3
Quantity
0.7 mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Thirteen
Name
Quantity
46 kg
Type
solvent
Smiles
CCCC
Step Fourteen
Name
Quantity
1 mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Fifteen
Name
Quantity
17 g
Type
catalyst
Smiles
[Al](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCC
Step 16
Name
Quantity
50 g
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
5 g
Type
catalyst
Smiles
[Al](CC)(CC)Cl
Step 17
Name
Quantity
50 L
Type
reactant
Smiles
[H][H]
Name
Quantity
5 g
Type
catalyst
Smiles
[Al](CC)(CC)Cl
Step 18
Name
Quantity
600 L
Type
reactant
Smiles
[H][H]
Step 19
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCC
Step 20
Name
Quantity
100 kg
Type
solvent
Smiles
CCCC
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step 23
Name
Quantity
50 L
Type
reactant
Smiles
[H][H]
Step 24
Name
Quantity
3.3 L
Type
reactant
Smiles
Cl
Step 25
Name
Quantity
50 kg
Type
reactant
Smiles
C=CC
Step 26
Name
TiCl3
Quantity
5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Per hour
CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
a reaction time of 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
is kept at 85° C. by jacket
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
circulatory gas cooling
CUSTOM
Type
CUSTOM
Details
The polyethene suspension obtained in this polymerization kettle
ADDITION
Type
ADDITION
Details
is introduced continuously, through a slide valve
CUSTOM
Type
CUSTOM
Details
regulated by the level in the kettle, into a horizontal 2 m3 reactor
CUSTOM
Type
CUSTOM
Details
equipped with a mixing stirrer
CUSTOM
Type
CUSTOM
Details
The reactor is equipped with jacket
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
circulatory gas cooling
CUSTOM
Type
CUSTOM
Details
is kept at 80° C
WAIT
Type
WAIT
Details
Per hour
ADDITION
Type
ADDITION
Details
This free-flowing powder is introduced continuously, through a pressure lock, into a fluidized bed
CUSTOM
Type
CUSTOM
Details
is continued at 75° C. under a pressure of 7 bar
WAIT
Type
WAIT
Details
Per hour
WAIT
Type
WAIT
Details
Per hour
TEMPERATURE
Type
TEMPERATURE
Details
The pressure of 7 bar is maintained
CUSTOM
Type
CUSTOM
Details
condensed in the cooler of the circuit
CUSTOM
Type
CUSTOM
Details
are separated off
CUSTOM
Type
CUSTOM
Details
The remaining volatile hydrocarbons are removed
WAIT
Type
WAIT
Details
Per hour

Outcomes

Product
Name
Type
product
Smiles
C=C.C=CC.C=CCC
Measurements
Type Value Analysis
AMOUNT: MASS 184 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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